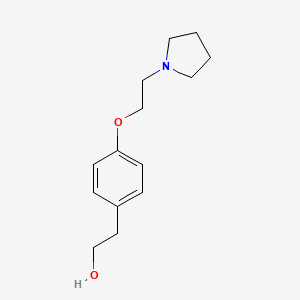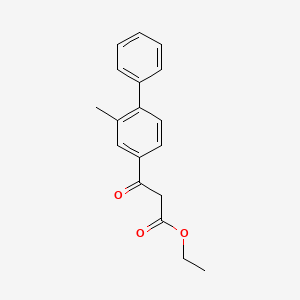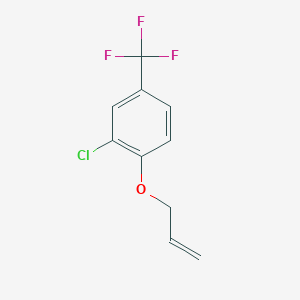
4-Allyloxy-3-chlorobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyloxy-3-chlorobenzotrifluoride is an organic compound that belongs to the class of benzotrifluorides It is characterized by the presence of an allyloxy group and a chlorine atom attached to a benzene ring, which is further substituted with three fluorine atoms
Preparation Methods
The synthesis of 4-Allyloxy-3-chlorobenzotrifluoride typically involves the reaction of 4-chlorobenzotrifluoride with allyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the allyloxy group, resulting in the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
4-Allyloxy-3-chlorobenzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the allyloxy group or the chlorine atom is replaced by other functional groups. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Allyloxy-3-chlorobenzotrifluoride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Allyloxy-3-chlorobenzotrifluoride exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactant that undergoes various transformations to form desired products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and produce a biological response. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
4-Allyloxy-3-chlorobenzotrifluoride can be compared with other benzotrifluoride derivatives, such as:
4-Chlorobenzotrifluoride: This compound lacks the allyloxy group and has different reactivity and applications.
2,4-Dichlorobenzotrifluoride: This compound has two chlorine atoms and different chemical properties.
3,4-Dichlorobenzotrifluoride: Similar to 2,4-dichlorobenzotrifluoride but with chlorine atoms in different positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other benzotrifluoride derivatives .
Properties
IUPAC Name |
2-chloro-1-prop-2-enoxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c1-2-5-15-9-4-3-7(6-8(9)11)10(12,13)14/h2-4,6H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMSDNKWQKJEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Cyclohexanemethoxy)methyl]-4-fluorothiophenol](/img/structure/B7991718.png)
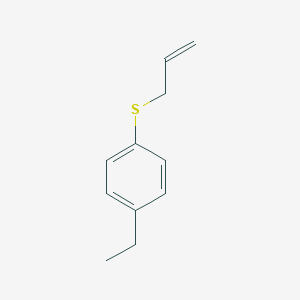
![3-[4-(Trifluoromethoxy)phenyl]-1-propene](/img/structure/B7991731.png)

![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B7991749.png)
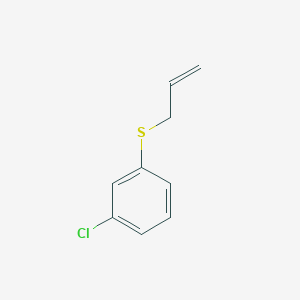

![1-[2-(Methylthio)phenyl]-2-methyl-2-propanol](/img/structure/B7991757.png)
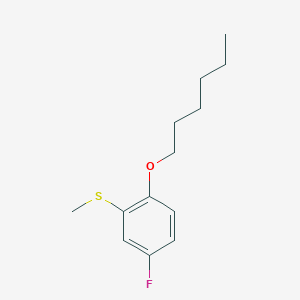
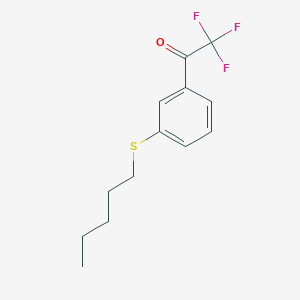

![3-[(Di-iso-propylamino)methyl]thiophenol](/img/structure/B7991801.png)
